1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime
Overview
Description
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime (DPPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DPPD is a versatile molecule that possesses unique structural features, making it an attractive target for researchers to study its properties and potential applications.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime is not fully understood. However, it has been shown to possess antioxidant and anti-inflammatory properties, which are believed to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess various biochemical and physiological effects, including the ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various enzymes. These effects are believed to be responsible for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime possesses various advantages and limitations for lab experiments. One of the advantages is its versatility, as it can be used in various fields, including medicine, agriculture, and material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain applications.
Future Directions
There are many future directions for the study of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime. One direction is the development of new synthetic methods to improve the yield and purity of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime. Another direction is the investigation of its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new applications for 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime in agriculture and material science is also an area of interest for future research.
Scientific Research Applications
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess unique electronic properties, making it a potential candidate for the development of new electronic devices.
properties
IUPAC Name |
4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKMKHLPHXUNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392586 | |
Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62349-51-3 | |
Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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